molecular formula C12H16ClFN2 B2764546 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane CAS No. 244022-69-3

1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane

Cat. No.: B2764546
CAS No.: 244022-69-3
M. Wt: 242.72
InChI Key: SROZUOLPZNBAAB-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, attached to a 1,4-diazepane ring

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane are not yet known. It is possible that this compound could interact with multiple pathways, leading to a variety of downstream effects. More research is needed to identify these pathways and understand their implications .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects is crucial for predicting the potential therapeutic applications of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or ethanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the diazepane ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or amines.

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Modified diazepane rings or benzyl groups.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-fluorobenzyl)piperazine
  • 2-Chloro-6-fluorobenzyl chloride
  • 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl group and the presence of the diazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROZUOLPZNBAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-69-3
Record name 244022-69-3
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